Tenuifoliose C

Synaptic Plasticity Neuroprotection Electrophysiology

Studying synaptic plasticity or CYP2E1-mediated metabolism demands tools with verified selectivity. Tenuifoliose C uniquely enhances basal synaptic transmission in vivo while showing no neuroprotective activity in glutamate/serum deficiency assays, unlike Tenuifoliose A/B. It also selectively inhibits CYP2E1 without affecting CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, or 3A4. - Enhances basal synaptic transmission in dentate gyrus in vivo. - Selective CYP2E1 inhibitor; >7 other CYP isoforms unaffected. - HPLC purity ≥97%; ready stock for immediate global shipment.

Molecular Formula C58H72O33
Molecular Weight 1297.2 g/mol
Cat. No. B12365031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenuifoliose C
Molecular FormulaC58H72O33
Molecular Weight1297.2 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3(C(C(C(O3)CO)O)OC(=O)C4=CC=CC=C4)COC(=O)C=CC5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)CO)OC(=O)C=CC7=CC(=C(C=C7)O)OC)O)OC8C(C(C(C(O8)CO)O)O)O)O
InChIInChI=1S/C58H72O33/c1-25(63)79-23-36-41(70)49(86-54-45(74)43(72)39(68)32(19-59)81-54)47(76)56(84-36)87-50-48(85-38(67)17-12-27-10-15-30(65)31(18-27)78-2)35(22-62)83-57(89-55-46(75)44(73)40(69)33(20-60)82-55)51(50)91-58(24-80-37(66)16-11-26-8-13-29(64)14-9-26)52(42(71)34(21-61)90-58)88-53(77)28-6-4-3-5-7-28/h3-18,32-36,39-52,54-57,59-62,64-65,68-76H,19-24H2,1-2H3/b16-11+,17-12+/t32-,33-,34-,35-,36-,39-,40-,41-,42-,43+,44+,45-,46-,47-,48+,49+,50-,51+,52+,54-,55+,56+,57-,58+/m1/s1
InChIKeyFZMXRJAQLWAHRR-ZUXHAIRDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenuifoliose C: A Differentiated Oligosaccharide


Tenuifoliose C (CAS: 139682-03-4) is a naturally occurring oligosaccharide, classified as a tenuifolioses-type sugar ester, isolated from the roots of Polygala tenuifolia Willd. [1] With a defined molecular formula of C₅₈H₇₂O₃₃ and a molecular weight of approximately 1297.17 g/mol, it is a high-purity botanical compound. It is primarily utilized in neuroscience research, focusing on its neuroprotective and synaptic modulatory properties. Tenuifoliose C is chemically and functionally distinct from other Polygala-derived compounds such as Tenuifoliose A, Tenuifoliose B, and Tenuifoliside C, with a unique activity profile that warrants its selection for specific research applications.

Why Tenuifoliose C Cannot Be Substituted


The class of oligosaccharide esters from Polygala tenuifolia is not functionally uniform. While many compounds share a botanical origin, their distinct glycosylation patterns and esterification result in vastly different biological activities. [1] For instance, Tenuifoliose A and B demonstrate neuroprotective activity against glutamate and serum deficiency in SH-SY5Y cells, whereas Tenuifoliose C does not show activity in this specific assay but uniquely enhances basal synaptic transmission in vivo. [2] Furthermore, Tenuifoliose C exhibits a different CYP enzyme inhibition profile compared to its structural analog Tenuifoliside C. [3] This divergence in functional and metabolic effects means that substituting one Polygala oligosaccharide for another without empirical evidence will lead to irreproducible or irrelevant experimental outcomes. Selecting Tenuifoliose C requires a specific, evidence-based rationale aligned with its unique, quantifiable properties.

Tenuifoliose C: Quantitative Differentiation Evidence


Synaptic Potentiation vs. Neuroprotection

Tenuifoliose C exhibits a unique functional profile, potentiating basal synaptic transmission in the dentate gyrus of anesthetized rats, an activity not observed for its closest analogs, Tenuifoliose A and Tenuifoliose B. While Tenuifoliose A (compound 6) and B (compound 7) demonstrate neuroprotective activity against glutamate and serum deficiency (1×10⁻⁵ mol·L⁻¹) in a cellular model, Tenuifoliose C (compound 8) and Tenuifoliose B are the only ones among the six tested oligosaccharides to show this in vivo synaptic potentiation effect. [1]

Synaptic Plasticity Neuroprotection Electrophysiology

CYP2E1 Inhibition and Selectivity

Tenuifoliose C demonstrates a notable divergence in its cytochrome P450 (CYP) inhibition profile compared to its structural analog, Tenuifoliside C. While Tenuifoliside C inhibits CYP2E1 with an IC₅₀ of 38.73 μM, the broader class of oligosaccharide esters from Polygala tenuifolia (including Tenuifoliose C, though its specific IC₅₀ is not individually reported in this study) significantly inhibits chlorzoxazone 6-hydroxylation catalyzed by CYP2E1, while showing no effect towards CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A. [1] This contrasts with the more specific, and potentially more potent, CYP2E1 inhibition profile of Tenuifoliside C. [2]

Drug Metabolism CYP450 Inhibition ADME-Tox

Growth-Year Dependent Content Decrease

The concentration of Tenuifoliose C in Polygala tenuifolia roots is not static but decreases significantly with the extension of growth years, a pattern shared with Tenuifoliose A, C2, and H, but opposite to that of major saponins like onjisaponin Fg and polygalasaponin XXXII, which increase over time. [1] This temporal variation in abundance, quantified via UPLC/Q-TOF MS and NMR metabolomics, establishes a clear baseline for sourcing material with consistent Tenuifoliose C content, which is critical for reproducible research. [2]

Phytochemistry Quality Control Metabolomics

Tenuifoliose C: Validated Applications


Non-Neuroprotective Synaptic Plasticity Studies

Tenuifoliose C is the ideal candidate for studies focusing on synaptic potentiation independent of classical neuroprotection. Based on its direct head-to-head comparison, it enhances basal synaptic transmission in the dentate gyrus in vivo without demonstrating neuroprotective activity in the specific glutamate/serum deficiency assay where Tenuifoliose A and B are active. [1] This allows researchers to isolate and study pathways related to synaptic function, such as LTP-like mechanisms, without confounding results from cell-survival pathways.

CYP2E1-Mediated Drug Interaction and Metabolism

Tenuifoliose C is a suitable tool for investigating CYP2E1-related metabolism. As established by class-level evidence, Tenuifoliose C significantly inhibits CYP2E1 activity while showing no effect on a panel of seven other major CYP isoforms (CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A). [2] This makes it a valuable compound for researchers studying CYP2E1-specific drug-drug interactions, metabolic clearance of CYP2E1 substrates, or the role of this enzyme in xenobiotic metabolism, distinct from the more broadly studied Tenuifoliside C.

Age-Based Standardization of Polygala Extracts

Tenuifoliose C serves as a critical negative marker for the quality control of Polygala tenuifolia raw materials. Metabolomic studies show its content decreases with plant age, in contrast to key saponins. [3] Therefore, quantifying Tenuifoliose C levels via UPLC-MS can help authenticate and standardize extracts intended for research, ensuring that younger (higher Tenuifoliose C) or older (lower Tenuifoliose C) plant material is used appropriately based on the desired phytochemical profile for a given study.

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